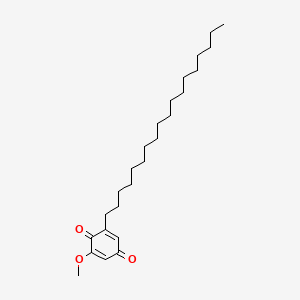
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl- is a derivative of benzoquinone, characterized by the presence of a methoxy group and a long octadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl- typically involves the alkylation of 2,5-dimethoxy-1,4-benzoquinone with an octadecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl- involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. The molecular targets and pathways involved include the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein, which are key players in the apoptotic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: This compound has a phenyl group instead of an octadecyl chain and exhibits different chemical and biological properties.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: This derivative has two tert-butyl groups and is used in different industrial applications.
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-methyl-: This compound has a shorter methyl group instead of an octadecyl chain.
Uniqueness
The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-octadecyl- lies in its long octadecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain can enhance the compound’s lipophilicity, making it more suitable for applications in lipid-based systems and materials.
Propriétés
Numéro CAS |
101339-27-9 |
|---|---|
Formule moléculaire |
C25H42O3 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2-methoxy-6-octadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(26)21-24(28-2)25(22)27/h20-21H,3-19H2,1-2H3 |
Clé InChI |
FXWNZAIEHCFNRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
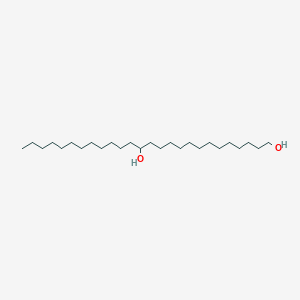
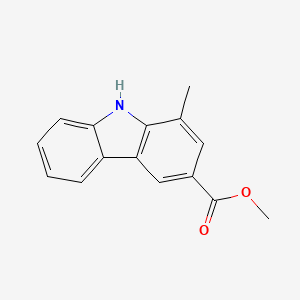
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)
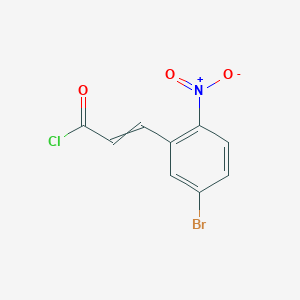

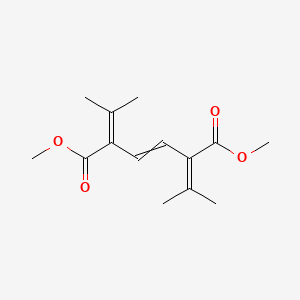
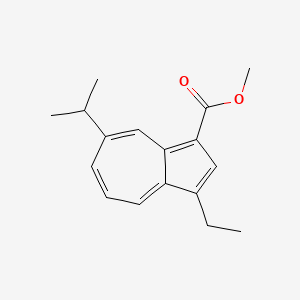
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
